N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Catalog No.
S6755347
CAS No.
2415644-90-3
M.F
C16H19N5O
M. Wt
297.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin...

CAS Number

2415644-90-3

Product Name

N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

IUPAC Name

N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)purin-6-amine

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C16H19N5O/c1-11-4-5-13(8-12(11)2)20-15-14-16(18-9-17-15)21(10-19-14)6-7-22-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,20)

InChI Key

OPAHLCGTHFGUCN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)C

N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic compound categorized as a purine derivative. Purines are organic compounds characterized by a fused pyrimidine and imidazole ring structure, which are essential in various biological processes. This particular compound has garnered attention for its potential therapeutic applications, particularly as an inhibitor of c-Src kinase, a protein involved in cancer progression. The molecular formula for N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is C17H22N4O, with a molecular weight of 306.4 g/mol. It appears as a white solid with a melting point of 80-82 °C and is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.

Typical of purine derivatives:

  • Nucleophilic Substitution: The 2-methoxyethyl group can be replaced by various nucleophiles, allowing for the synthesis of derivatives with altered biological activities.
  • Acylation and Alkylation: The amino group on the purine ring can participate in acylation or alkylation reactions, modifying the compound's properties and potentially enhancing its biological effects.
  • Deprotonation: The amine groups can be deprotonated under basic conditions, affecting solubility and reactivity.

Research indicates that N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine exhibits significant biological activity:

  • c-Src Kinase Inhibition: This compound has been identified as an effective inhibitor of c-Src kinase, which plays a crucial role in signal transduction pathways associated with cancer cell proliferation and survival.
  • Anti-inflammatory Properties: Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Potential Antiviral Activity: Given the role of purine derivatives in cellular processes, there is potential for antiviral applications, although further research is needed to confirm this activity.

The synthesis of N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves several steps:

  • Starting Materials: The synthesis begins with 3,4-dimethylphenylacetic acid and 2-methoxyethylamine.
  • Activation: Thionyl chloride is used to activate the carboxylic acid group for subsequent reactions.
  • Formation of the Purine Ring: The activated acid reacts with 2-methoxyethylamine to form an intermediate.
  • Final Product Formation: Dimethylamine is introduced to yield the final product, which can be purified using high-performance liquid chromatography (HPLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several potential applications:

  • Cancer Treatment: As an inhibitor of c-Src kinase, it may be developed into a therapeutic agent for various cancers.
  • Anti-inflammatory Drugs: Its anti-inflammatory properties could lead to applications in treating conditions such as arthritis or other inflammatory disorders.
  • Research Tool: This compound can serve as a valuable tool in biochemical research for studying kinase signaling pathways and their implications in disease .

Interaction studies involving N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine focus on its binding affinity to c-Src kinase and other related proteins. These studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically. Understanding these interactions is crucial for optimizing its efficacy and safety profile in clinical settings .

Several compounds share structural similarities with N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine. Here are some notable examples:

Compound NameStructureUnique Features
N-(3-methoxyphenyl)-9H-purin-6-amineC12H11N5OContains a methoxy group instead of dimethylphenyl; studied for different biological activities.
5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]C16H17FN4OFluorinated derivative that may exhibit enhanced potency against specific targets.
N-(2-methylphenyl)-9H-purin-6-amineC15H15N5Similar purine structure but different phenyl substitution; potential variations in biological activity.

These compounds highlight the diversity within purine derivatives while underscoring the unique structural features of N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine that may contribute to its specific biological activities .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

297.15896025 g/mol

Monoisotopic Mass

297.15896025 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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